N-(2-hydroxyethyl)-4-methoxybenzamide Exhibits Sub-Nanomolar Inhibition of Human 17β-HSD2 Compared to Micromolar Activity of Unsubstituted 4-Methoxybenzamide
N-(2-hydroxyethyl)-4-methoxybenzamide demonstrates an IC50 of 0.600 nM against human placental microsomal 17β-HSD2 in a radio-HPLC assay using [3H]-estradiol as substrate and NAD+ cofactor [1]. In contrast, the parent compound 4-methoxybenzamide lacks reported activity against 17β-HSD2 and shows IC50 values in the micromolar range against other enzymatic targets such as NNMT (30,000 nM) and ARTD4 (65,000 nM) [2]. The N-(2-hydroxyethyl) substitution confers a >50,000-fold enhancement in potency against 17β-HSD2 relative to the background activity of the unsubstituted benzamide core against related targets.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | 4-Methoxybenzamide IC50 = 30,000 nM (NNMT) / 65,000 nM (ARTD4) |
| Quantified Difference | >50,000-fold greater potency for the target compound against 17β-HSD2 |
| Conditions | Human placental microsomal fraction; [3H]-E2 substrate; NAD+ present; radio-HPLC detection |
Why This Matters
This sub-nanomolar potency supports selection for steroid metabolism and endocrinology research applications where 4-methoxybenzamide alone would be inactive.
- [1] BindingDB. BDBM50515435 / CHEMBL4513439. IC50 = 0.600 nM against human 17β-HSD2. View Source
- [2] BindingDB. BDBM50340090 / CHEMBL449635. 4-Methoxybenzamide IC50 = 65,000 nM against ARTD4. View Source
